An In-depth Technical Guide to 3-Bromo-5-methylbenzonitrile
An In-depth Technical Guide to 3-Bromo-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 3-Bromo-5-methylbenzonitrile. This information is intended to support researchers, scientists, and professionals in the field of drug development in utilizing this versatile chemical intermediate.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN | [1] |
| Molecular Weight | 196.04 g/mol | [1] |
| Appearance | Solid (likely a white to off-white powder) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in common organic solvents | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available |
Synthesis of 3-Bromo-5-methylbenzonitrile
A common and effective method for the synthesis of 3-Bromo-5-methylbenzonitrile is the Sandmeyer reaction, starting from the readily available precursor, 3-bromo-5-methylaniline.[4] This two-step process first involves the diazotization of the aniline, followed by a copper-catalyzed cyanation.
Experimental Protocol: Sandmeyer Reaction
Step 1: Diazotization of 3-Bromo-5-methylaniline
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Dissolve 3-bromo-5-methylaniline in an aqueous acidic solution, typically hydrochloric acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.
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Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the low temperature.
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Stir the reaction mixture for a short period to ensure the complete formation of the diazonium salt.
Step 2: Cyanation of the Diazonium Salt
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In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.
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After the addition is complete, the reaction mixture is typically warmed to room temperature and then heated to ensure the completion of the reaction.
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The product, 3-Bromo-5-methylbenzonitrile, can then be isolated by extraction with an organic solvent, followed by washing, drying, and purification, typically by distillation or recrystallization.
Spectroscopic Data
The structural confirmation of 3-Bromo-5-methylbenzonitrile is achieved through various spectroscopic techniques. While a complete set of spectral data is not available in the provided search results, references indicate the availability of proton nuclear magnetic resonance (¹H NMR) spectra.[5] For structurally similar compounds like 3-bromobenzonitrile, comprehensive spectral data including ¹³C NMR, IR, and mass spectrometry are available and can provide expected ranges for the signals of 3-Bromo-5-methylbenzonitrile.[6][7] Aromatic nitriles typically exhibit a characteristic sharp C≡N stretching band in the IR spectrum around 2240-2220 cm⁻¹.[8]
| Spectroscopy | Key Features (Predicted) |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methyl protons around 2.4 ppm. |
| ¹³C NMR | Signals for the nitrile carbon, the bromine- and methyl-substituted aromatic carbons, and the unsubstituted aromatic carbons. |
| IR | A sharp, strong absorption band for the nitrile (C≡N) stretch around 2230 cm⁻¹. C-H stretching and bending vibrations for the aromatic ring and the methyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (196.04 g/mol ) with a characteristic isotopic pattern for bromine. |
Reactivity and Applications in Drug Development
The chemical reactivity of 3-Bromo-5-methylbenzonitrile is primarily dictated by the presence of the aryl bromide and the nitrile functional groups. The bromine atom makes the molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecular architectures in medicinal chemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[9][10][11][12] This reaction is widely used to synthesize biaryl and substituted aromatic compounds, which are common motifs in pharmaceutical agents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.[13][14][15][16][17] This reaction provides a direct route to synthesize N-aryl and N-heteroaryl compounds, which are prevalent in a vast array of biologically active molecules.
Role as a Synthetic Intermediate
The utility of substituted benzonitriles as intermediates in drug discovery is well-established. For instance, the related compound 3-Bromo-5-(hydroxymethyl)-benzonitrile is utilized in the preparation of triazolopyridines, which act as phosphodiesterase inhibitors for the treatment of dermal diseases.[18] This highlights the potential of the 3-bromo-5-methylbenzonitrile scaffold as a key building block for the synthesis of novel therapeutic agents. The nitrile group itself can serve as a precursor to other functional groups, such as carboxylic acids or amines, further expanding its synthetic versatility.
Safety and Handling
3-Bromo-5-methylbenzonitrile should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety precautions include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and avoiding inhalation, ingestion, and skin contact.
Conclusion
3-Bromo-5-methylbenzonitrile is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its ability to participate in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient construction of complex molecular frameworks. While some of its physical properties require further experimental determination, its synthetic utility is evident from the established chemistry of related compounds. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this compound in their synthetic endeavors.
References
- 1. 3-Bromo-5-Methylbenzonitrile Manufacturer & Supplier China | CAS 42822-15-7 | High Purity Bulk Supply & Safety Data [nj-finechem.com]
- 2. 2-Bromo-5-methylbenzonitrile 97 42872-83-3 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-BROMO-5-METHYLBENZONITRILE(124289-21-0) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromobenzonitrile(6952-59-6) 13C NMR spectrum [chemicalbook.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaffiliates.com [pharmaffiliates.com]

